tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with a piperidine ring structure substituted with tert-butyl and hydroxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via hydroxymethylation reactions, often using formaldehyde and a suitable base.
Addition of the Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of catalysts and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl groups can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. The tert-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules .
Comparison with Similar Compounds
- tert-Butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Comparison: tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate is unique due to the specific positioning of its hydroxymethyl groups on the piperidine ring. This structural feature may confer distinct reactivity and interaction profiles compared to similar compounds. Additionally, the presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-5-9(7-14)4-10(6-13)8-15/h9-10,14-15H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEYUGNKBLZKQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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